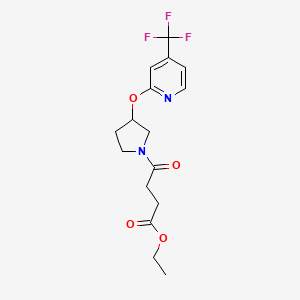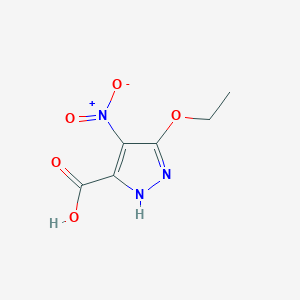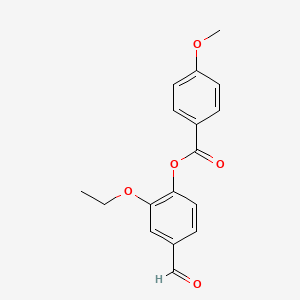![molecular formula C19H21NO5 B2408931 Acétate de (3-méthoxyphényl) 2-[(2-éthoxyphényl)amino]-2-oxoéthyle CAS No. 475237-53-7](/img/structure/B2408931.png)
Acétate de (3-méthoxyphényl) 2-[(2-éthoxyphényl)amino]-2-oxoéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters and carbamates. This compound is characterized by the presence of both an ester functional group and a carbamate group, making it a versatile molecule in various chemical reactions and applications. Its structure includes an ethoxyphenyl group, a methoxyphenyl group, and a carbamoylmethyl linkage, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:
-
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for studying protein-protein interactions and cellular localization.
-
Medicine
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
-
Industry
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Coatings: Its chemical stability makes it suitable for use in protective coatings and surface treatments.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound could potentially affect similar pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound could potentially have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:
-
Formation of the Carbamate Intermediate
Starting Materials: 2-ethoxyaniline and phosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at low levels to control the reactivity of phosgene.
Reaction: 2-ethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate, which is then treated with methanol to yield the carbamate intermediate.
-
Esterification
Starting Materials: The carbamate intermediate and 3-methoxyphenylacetic acid.
Reaction Conditions: The esterification reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the reaction to completion.
Reaction: The carbamate intermediate reacts with 3-methoxyphenylacetic acid to form [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate.
Industrial Production Methods
In an industrial setting, the production of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Products: Oxidation of the ester group can lead to the formation of carboxylic acids, while oxidation of the aromatic rings can yield quinones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Products: Reduction of the ester group can produce alcohols, while reduction of the carbamate group can yield amines.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Substitution reactions often require basic conditions to facilitate the nucleophilic attack.
Products: Substitution at the ester group can lead to the formation of different esters or carboxylates, while substitution at the aromatic rings can yield various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
-
[(2-methoxyphenyl)carbamoyl]methyl 2-(3-ethoxyphenyl)acetate
Similarity: Both compounds contain carbamate and ester groups with substituted phenyl rings.
Difference: The position of the methoxy and ethoxy groups is reversed, which can affect their reactivity and biological activity.
-
[(2-ethoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
Similarity: Both compounds have similar functional groups and overall structure.
Difference: The position of the methoxy group on the phenyl ring is different, which can influence the compound’s interaction with molecular targets.
-
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate
Similarity: Both compounds share the carbamate and ester functionalities.
Difference: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and reactivity.
Propriétés
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-17-10-5-4-9-16(17)20-18(21)13-25-19(22)12-14-7-6-8-15(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHCRBUQAQAUHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)


![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2408855.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
